molecular formula C3H3ClN2S B1590517 5-Chloro-3-methyl-1,2,4-thiadiazole CAS No. 21734-85-0

5-Chloro-3-methyl-1,2,4-thiadiazole

Cat. No. B1590517
CAS RN: 21734-85-0
M. Wt: 134.59 g/mol
InChI Key: ILTLLMVRPBXCSX-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1,2,4-thiadiazole is a chemical compound with the empirical formula C3H3ClN2S. It has a molecular weight of 134.59 . It is typically used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-methyl-1,2,4-thiadiazole can be represented by the SMILES string ClC1=NC©=NS1 . The InChI code is 1S/C3H3ClN2S/c1-2-5-3(4)7-6-2/h1H3 .


Physical And Chemical Properties Analysis

5-Chloro-3-methyl-1,2,4-thiadiazole is a solid at room temperature . It has a molecular weight of 134.59 .

Scientific Research Applications

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole derivatives have been studied widely in medicinal chemistry due to their mesoionic character, which allows them to cross cellular membranes and interact strongly with biological targets . As a result, these compounds exert a broad spectrum of biological activities .

  • Anticancer Agents : Thiadiazole derivatives have shown efficacy across various cancer models in vitro and/or in vivo . The specific targets of action, influence of the substituent on the compounds’ activity, and results from clinical trials assessing thiadiazole-containing drugs in cancer patients are areas of ongoing research .

  • Potential Pesticide : The simple heterocyclic compound 5-amino-3-methyl-1,2,4-thiadiazole has been used as a potential pesticide .

  • Enzyme Inhibitors : Thiadiazole derivatives have been used as components of medicinally important enzyme inhibitors .

  • Azo Dyes : Thiadiazole derivatives have been used in the synthesis of azo dyes .

  • Cephalosporin Antibiotics : Thiadiazole derivatives have been used in the synthesis of cephalosporin antibiotics .

Safety And Hazards

5-Chloro-3-methyl-1,2,4-thiadiazole is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification system . It is harmful if swallowed or inhaled, and it may cause skin and eye irritation .

properties

IUPAC Name

5-chloro-3-methyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2S/c1-2-5-3(4)7-6-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTLLMVRPBXCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512944
Record name 5-Chloro-3-methyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methyl-1,2,4-thiadiazole

CAS RN

21734-85-0
Record name 5-Chloro-3-methyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3-methyl-1,2,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
EF Faslager, J Johnson… - Journal of Heterocyclic …, 1973 - Wiley Online Library
The condensation of 5‐chloro‐3‐(trichloromethyl)‐1,2,4‐thiadiazole (VIII) with N,N‐dimelhyl‐1,3‐propanediamine gave 5‐¶ [3‐(dimethylammo)propyl]amino¶‐3‐(trichloromethyl)‐1,2,4‐…
Number of citations: 0 onlinelibrary.wiley.com
RH Nicol - 1984 - research-repository.st-andrews.ac …
The main aim of the project was to study new types of 1, 6, 6a-\4 rV.-triheterapentalenes. Attempted syntheses of 4, 5-dihydro- 3» 4-dimethyl-5-methylimino- 1, 2, 4- thiadiazole(1) from 5-…
MME Abdulsalam - 1971 - search.proquest.com
N-Mono-and N, N-di-substituted-N'-hydroxyguanidines, a new class of intermediates, have been cyclized into new 3-mono-and 3-disubstituted-1, 2, 4-oxa-and-thia-diazoles either …
Number of citations: 4 search.proquest.com
LL Lai, TH Ngoi, DH Reid, RH Nicol… - Journal of the Chemical …, 1993 - pubs.rsc.org
Several 4-alkyl-5-alkylimino-Δ2-1,2,4-thiadiazolines have been synthesized from 1,2,4-thiadiazoles, namely 3,4-dimethyl-5-methylimino-Δ2-1.2,4-thiadiazoline 9, 3-methyl-6,7-dihydro-…
Number of citations: 5 pubs.rsc.org
I Collins, C Moyes, WB Davey, M Rowley… - Journal of medicinal …, 2002 - ACS Publications
A novel series of 3-heteroaryl-5,6-bis(aryl)-1-methyl-2-pyridones were developed with high affinity for the benzodiazepine (BZ) binding site of human γ-aminobutyric acid (GABA A ) …
Number of citations: 154 pubs.acs.org
RM Rodríguez Sarmiento, C Bissantz… - Journal of Medicinal …, 2020 - ACS Publications
Starting from RO6800020 (1), our former γ-secretase modulator (GSM) lead compound, we utilized sequential structural replacements to improve the potency (IC 50 ), pharmacokinetic …
Number of citations: 12 pubs.acs.org
GR Brown, DM Hollinshead, ESE Stokes… - Journal of medicinal …, 2000 - ACS Publications
A novel series of 4-piperidinopyridines and 4-piperidinopyrimidines showed potent and selective inhibition of rat 2,3-oxidosqualene cyclase−lanosterol synthase (OSC) (eg 26 IC 50 rat …
Number of citations: 29 pubs.acs.org
WH Bunnelle, JF Daanen, KB Ryther… - Journal of medicinal …, 2007 - ACS Publications
A series of exceptionally potent agonists at neuronal nicotinic acetylcholine receptors (nAChRs) has been investigated. Several N-(3-pyridinyl) derivatives of bridged bicyclic diamines …
Number of citations: 60 pubs.acs.org
J Trambauer, RM Rodríguez Sarmiento, A Fukumori… - EMBO …, 2020 - embopress.org
Abnormal generation of neurotoxic amyloid‐β peptide (Aβ) 42/43 species due to mutations in the catalytic presenilin 1 ( PS 1) subunit of γ‐secretase is the major cause of familial …
Number of citations: 29 www.embopress.org

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